NSC114126

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

24909-18-0 |

|---|---|

分子式 |

C22H20O4 |

分子量 |

348.4 g/mol |

IUPAC 名称 |

2,5-bis(4-ethylphenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H20O4/c1-3-13-5-9-15(10-6-13)17-19(23)21(25)18(22(26)20(17)24)16-11-7-14(4-2)8-12-16/h5-12,23,26H,3-4H2,1-2H3 |

InChI 键 |

JTTAVDAEVCLLLX-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)CC)O |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Enigma of NSC114126: A Search for a Ghost in the Machine

Despite a comprehensive search for the compound designated NSC114126, no publicly available data on its chemical identity, biological activity, or mechanism of action could be located. This suggests that the identifier may be incorrect, obsolete, or pertains to a compound not widely disclosed in scientific literature or public databases.

Our extensive investigation to fulfill the request for an in-depth technical guide on the mechanism of action of this compound has been met with a persistent and confounding absence of information. Searches across broad scientific databases, chemical repositories, and even targeted inquiries within the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) database, the primary source of NSC identifiers, have yielded no specific records for "this compound."

The NSC numbering system, managed by the NCI, is a vital tool for tracking compounds screened for potential anticancer activity. The inability to locate any data associated with this compound suggests several possibilities:

-

Typographical Error: The provided NSC number may contain a simple transcription error. Even a single digit transposition could lead to a fruitless search.

-

Obsolete Identifier: The number may have been retired or replaced with a new identifier that is not publicly cross-referenced.

-

Confidential or Pre-publication Status: The compound may be part of an ongoing research program that has not yet resulted in public disclosure.

-

Data Entry Error in External Databases: It is conceivable, though less likely, that the compound exists but has been incorrectly indexed in the databases that were queried.

Without a verifiable chemical structure or any associated biological data, it is impossible to construct the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are all contingent on the foundational knowledge of the compound .

Researchers, scientists, and drug development professionals interested in the biological activities of novel compounds are encouraged to verify the NSC identifier of interest. In cases where an identifier cannot be found, it may be beneficial to explore alternative nomenclature, such as IUPAC names, CAS numbers, or trade names, if available.

Until the true identity of the compound referred to as this compound can be ascertained, its mechanism of action remains a scientific enigma, a ghost in the vast machinery of chemical and biological data.

The Discovery of NSC114126: A Technical Overview of a Novel EGFR Inhibitor

For Immediate Release

This whitepaper provides a detailed technical guide on the discovery and preliminary characterization of NSC114126, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of EGFR-targeted therapies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention. The discovery of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven malignancies.

This compound emerged from an in silico screening of the U.S. National Cancer Institute (NCI) database, which sought to identify novel chemical scaffolds with the potential to inhibit EGFR tyrosine kinase. This document summarizes the initial findings on this compound, including its inhibitory potency against EGFR and its anti-proliferative effects on cancer cell lines.

Core Discovery and Rationale

The discovery of this compound was initiated through a similarity search of the U.S. Enhanced National Cancer Institute Database Browser. This search was based on the structure of 1,5-dihydroxy-9H-xanthen-9-one, a compound previously identified as an EGFR-TK inhibitor.[2] This in silico approach led to the identification of several candidate compounds, including this compound, which were then subjected to biological evaluation.

The logical workflow for the discovery process is outlined below:

Quantitative Data Summary

This compound was evaluated for its ability to inhibit EGFR tyrosine kinase (EGFR-TK) and to suppress the proliferation of two cancer cell lines known for their EGFR expression, A431 (human epidermoid carcinoma) and HeLa (human cervical cancer). The key quantitative data from these initial studies are summarized below. It is important to note that the precise IC50 values for this compound were reported within a range for a group of compounds in the available literature.

| Assay | Target/Cell Line | Inhibitor | IC50 Value |

| EGFR Tyrosine Kinase Inhibition | EGFR-TK | This compound | 0.15 - 30.18 nM |

| Anti-proliferative Activity | A431 Cells | This compound | 0.95 - 17.71 µM |

| Anti-proliferative Activity | HeLa Cells | This compound | 0.95 - 17.71 µM |

Table 1: Summary of In Vitro Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for the cited assays.

EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of this compound against EGFR tyrosine kinase was likely determined using a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, such as the ADP-Glo™ Kinase Assay.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).

-

Add 2 µL of recombinant human EGFR enzyme.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 and ATP).

-

Incubate at room temperature for 60 minutes.

-

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a suitable model.

Anti-proliferative Activity Assay (MTT Assay)

The effect of this compound on the proliferation of A431 and HeLa cells was likely assessed using a colorimetric assay such as the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed A431 or HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.

EGFR Signaling Pathway

This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival. The primary signaling pathways affected by EGFR inhibition are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

Conclusion and Future Directions

The initial findings for this compound identify it as a potent inhibitor of EGFR tyrosine kinase with anti-proliferative activity against EGFR-expressing cancer cell lines. The data suggests that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on determining the precise IC50 values, evaluating its selectivity against other kinases, and assessing its efficacy in in vivo models of cancer. Furthermore, elucidating the exact binding mode of this compound to the EGFR kinase domain through structural studies would provide valuable insights for future drug design and optimization.

References

- 1. Discovery of potent antiproliferative agents from selected oxygen heterocycles as EGFR tyrosine kinase inhibitors from the U.S. National Cancer Institute database by in silico screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Unraveling the Antiproliferative Profile of NSC114126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of NSC114126, an investigational anticancer agent. This document details its mechanism of action, summarizes its cytotoxic effects against various cancer cell lines, and provides established experimental protocols for its study.

Core Compound Identity and Mechanism of Action

This compound is also identified as CP-4126 and Gemcitabine elaidate. It is a lipophilic prodrug of the well-established chemotherapeutic agent, gemcitabine.[1][2][3][4] The core chemical structure of this compound is gemcitabine esterified with an elaidic acid moiety, a modification designed to enhance its cellular uptake and bypass resistance mechanisms associated with nucleoside transporters.[5]

Upon intracellular entry, this compound is hydrolyzed by esterases, releasing gemcitabine. Subsequently, gemcitabine is phosphorylated by deoxycytidine kinase to its active metabolites, difluorodeoxycytidine diphosphate (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP). These active forms exert their cytotoxic effects primarily through two mechanisms:

-

Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.

-

DNA Strand Termination: dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.

A key feature of this compound is its ability to enter cells independently of nucleoside transporters, which are a common mechanism of resistance to gemcitabine.

Mechanism of action of this compound.

Quantitative Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The antiproliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The IC50 values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210/L5 | Leukemia | 0.0033 |

| L4A6 | Leukemia (Cytarabine-resistant) | 16.0 |

| BCLO | Not Specified | 0.0042 |

| Bara-C | Not Specified (Cytarabine-resistant) | 13.0 |

| C26-A | Colon Carcinoma | 0.0015 |

| C26-G | Colon Carcinoma | 0.03 |

| A2780 | Ovarian Carcinoma | 0.0025 |

| AG6000 | Not Specified (Gemcitabine-resistant) | 91 |

| THX | Not Specified | 0.0040 |

| LOX | Melanoma | 0.0077 |

| MOLT4 | Leukemia | 0.028 |

| MOLT4/C8 | Leukemia | 0.088 |

Data sourced from MedchemExpress.

Effects on Cell Cycle and Apoptosis

This compound has been shown to induce an accumulation of cells in the S phase of the cell cycle. This is consistent with its mechanism of action, which involves the inhibition of DNA synthesis. The ultimate fate of cells treated with this compound is the induction of apoptosis, or programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiproliferative activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for the MTT assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash cells with PBS and resuspend in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Workflow for cell cycle analysis.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow for Annexin V apoptosis assay.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and their cleavage products.

Protocol:

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Workflow for Western Blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC114126 (Clitocine): Chemical Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC114126, more commonly known as Clitocine, is a naturally occurring nucleoside analog originally isolated from the mushroom Clitocybe inversa. It has garnered significant interest in the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Clitocine, with a focus on its mechanism of action as a suppressor of nonsense mutations and an inducer of apoptosis. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

Clitocine is a pyrimidine nucleoside analog. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | [1] |

| Synonyms | This compound, Clitocine, 6-amino-5-nitro-4-(ribofuranosylamino)pyrimidine | [1] |

| Chemical Formula | C₉H₁₃N₅O₆ | [1] |

| Molar Mass | 287.23 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

Clitocine exhibits a multifaceted mechanism of action, primarily centered on two key anticancer strategies: suppression of nonsense mutations and induction of apoptosis.

Suppression of Nonsense Mutations in p53

A primary mechanism of Clitocine's antitumor activity is its ability to induce the readthrough of premature termination codons (PTCs) or nonsense mutations, particularly in the tumor suppressor gene TP53. Nonsense mutations in TP53 are prevalent in a variety of cancers, leading to the production of a truncated, non-functional p53 protein.

Clitocine, being a nucleoside analog, is incorporated into RNA during transcription. When present in the third position of a premature stop codon, it facilitates the recruitment of a near-cognate aminoacyl-tRNA to the ribosomal A-site, enabling the ribosome to read through the stop codon and synthesize a full-length, functional p53 protein. The restoration of functional p53 reactivates downstream tumor-suppressive pathways, including the induction of apoptosis and cell cycle arrest, thereby impeding tumor growth.

Induction of Apoptosis via Mcl-1 Degradation

Clitocine also potently induces apoptosis in cancer cells, including those that are multidrug-resistant, by targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the Bcl-2 family of proteins that inhibits apoptosis by sequestering pro-apoptotic proteins like Bak and Bax.

Clitocine enhances the drug sensitivity of colon cancer cells by promoting the degradation of Mcl-1. This is achieved through the inhibition of the A2B adenosine receptor (A2BAR)/cAMP/ERK signaling axis. By competitively binding to the A2B receptor, Clitocine decreases intracellular cAMP levels, which in turn blocks the activation of the downstream ERK pathway. This leads to the upregulation of F-box and WD repeat domain-containing 7 (FBXW7), a ubiquitin ligase that targets Mcl-1 for proteasomal degradation. The subsequent decrease in Mcl-1 levels liberates pro-apoptotic proteins, triggering the intrinsic apoptotic cascade.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of Clitocine against various cancer cell lines.

Table 1: IC₅₀ Values of Clitocine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 0.23 ± 0.04 |

| R-HepG2 | Doxorubicin-resistant Hepatocellular Carcinoma | 0.31 ± 0.05 |

| MES-SA | Uterine Sarcoma | 0.19 ± 0.03 |

| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | 0.28 ± 0.04 |

| K562 | Chronic Myelogenous Leukemia | 0.185 |

| DU145 | Prostate Cancer | 0.578 |

| MCF7 | Breast Cancer | 0.412 |

| U251 | Glioblastoma | 0.356 |

| HeLa | Cervical Cancer | Not specified |

Data compiled from multiple sources.

Table 2: IC₅₀ Values of Clitocine in Murine Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| 3LL | Lewis Lung Carcinoma | 33.1 |

| L1210 | Leukemia | 22.6 |

Data from Fortin et al., 2006 as cited in a broader study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Clitocine.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Clitocine on cancer cell lines and to calculate IC₅₀ values.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Clitocine in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of Clitocine. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for p53 and Mcl-1

This protocol is used to assess the protein levels of p53 and Mcl-1 in cancer cells following treatment with Clitocine.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of Clitocine for the desired time points (e.g., 24, 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 (e.g., DO-1 or FL-393), Mcl-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of Clitocine in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 5 × 10⁶ cells in a mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Clitocine to the treatment group via a suitable route (e.g., intraperitoneal, subcutaneous, or oral gavage) at a predetermined dose and schedule (e.g., daily, three times a week). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specified duration), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, Western blotting). The antitumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Clitocine.

Caption: Clitocine-mediated readthrough of p53 nonsense mutations.

Caption: Clitocine-induced Mcl-1 degradation and apoptosis pathway.

Conclusion

This compound (Clitocine) is a promising natural product with significant potential for cancer therapy. Its dual mechanism of action, involving the rescue of p53 function through nonsense suppression and the induction of apoptosis via Mcl-1 degradation, makes it an attractive candidate for further preclinical and clinical investigation. The detailed information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics.

References

In-Depth Technical Guide: NSC114126 (CAS 24909-18-0)

Disclaimer: Publicly available experimental data, including quantitative measures of biological activity (e.g., IC50 values) and specific experimental protocols for NSC114126, is limited. This guide provides a comprehensive overview of its presumed target, the Epidermal Growth Factor Receptor (EGFR), relevant signaling pathways, and standardized experimental methodologies for the characterization of EGFR inhibitors. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating this compound.

Introduction

This compound is a chemical compound identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a critical signaling protein involved in cell growth, proliferation, and survival. Its dysregulation is a key factor in the development and progression of various cancers. As such, EGFR is a prominent target for anticancer drug development. This guide provides a detailed technical overview of this compound, its putative mechanism of action through EGFR inhibition, and standardized protocols for its experimental evaluation.

Compound Profile: this compound

| Property | Value |

| CAS Number | 24909-18-0 |

| NSC Number | 114126 |

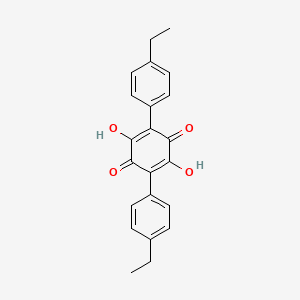

| Chemical Name | 2,5-bis(4-ethylphenyl)-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione |

| Synonyms | p-Benzoquinone, 2,5-bis(p-ethylphenyl)-3,6-dihydroxy- (8CI) |

| Molecular Formula | C22H20O4 |

| Molecular Weight | 348.39 g/mol |

Presumed Target: Epidermal Growth Factor Receptor (EGFR)

This compound is classified as a potent and orally active inhibitor of EGFR tyrosine kinase, exhibiting strong antiproliferative activities.[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways that are crucial for normal cellular function but are often hyperactivated in cancer.

The EGFR Signaling Pathway

The activation of EGFR initiates several key downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate a multitude of cellular processes, including proliferation, survival, and angiogenesis.

Experimental Protocols for Inhibitor Characterization

The following are detailed, standardized protocols that can be employed to characterize the activity of this compound as an EGFR inhibitor.

Biochemical EGFR Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of this compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the recombinant EGFR kinase, the kinase substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for EGFR).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value using a non-linear regression model.

Cell-Based Proliferation Assay

This assay measures the antiproliferative effect of this compound on cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the GI50 (50% growth inhibition) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines with known EGFR status (e.g., A431 - high EGFR expression, NCI-H1975 - EGFR T790M mutation)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Measure cell viability using a chosen reagent according to the manufacturer's protocol. For MTT, this involves the conversion of the tetrazolium salt to formazan, which is then solubilized and measured spectrophotometrically.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.

Objective: To determine if this compound inhibits the phosphorylation of EGFR and downstream effectors like Akt and ERK.

Materials:

-

Cancer cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells, then pre-treat with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in the phosphorylation levels of EGFR, Akt, and ERK in the presence of this compound.

Conclusion

References

In-Depth Technical Guide: NSC114126

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC114126, identified as 2,5-bis(p-ethylphenyl)-3,6-dihydroxy-p-benzoquinone, is a small molecule that has been investigated for its potential as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. This document provides a comprehensive overview of the available technical information regarding its origin, synthesis, and reported biological activity. The information is presented to support further research and development efforts in the field of oncology and medicinal chemistry.

Chemical Identity

| Identifier | Value |

| NSC Number | 114126 |

| Chemical Name | 2,5-bis(4-ethylphenyl)-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione |

| Synonyms | 2,5-bis(p-ethylphenyl)-3,6-dihydroxy-p-benzoquinone |

| CAS Number | 24909-18-0 |

| Molecular Formula | C22H20O4 |

| Molecular Weight | 348.39 g/mol |

Origin and Discovery

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound (2,5-bis(p-ethylphenyl)-3,6-dihydroxy-p-benzoquinone) is not explicitly described in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzoquinones. A common approach involves the reaction of a hydroquinone precursor with appropriate arylating agents, followed by oxidation.

A potential synthetic pathway is outlined below. This proposed method is based on general synthetic strategies for similar compounds and would require optimization for specific reaction conditions, catalysts, and purification methods.

Caption: Proposed general synthetic workflow for this compound.

Proposed Experimental Protocol:

A more specific, though still generalized, protocol could involve the following steps:

-

Arylation of Benzoquinone: p-Benzoquinone could be reacted with an excess of p-ethylbenzene under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction would introduce the p-ethylphenyl groups onto the quinone ring.

-

Hydroxylation: The resulting 2,5-bis(p-ethylphenyl)-p-benzoquinone would then need to be hydroxylated at the 3 and 6 positions. This can be a challenging transformation and might require a multi-step process, potentially involving protection-deprotection strategies or the use of specific oxidizing agents that favor hydroxylation.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography, recrystallization, and characterized by methods like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

It is important to note that the synthesis of symmetrically substituted dihydroxy-benzoquinones can also be achieved through the condensation of the corresponding aryl starting materials with chloranilic or bromanilic acid, followed by subsequent chemical modifications.

Biological Activity and Mechanism of Action

This compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, making it a key target for therapeutic intervention.

Signaling Pathway

The general EGFR signaling pathway that this compound is presumed to inhibit is depicted below:

References

In-depth Technical Guide: The In Vitro Efficacy of NSC114126

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of publicly available scientific literature, chemical databases, and the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) resources, no specific information has been found for the compound identifier NSC114126 .

This indicates that "this compound" may be an internal, historical, or otherwise unpublished identifier, and as such, there is no publicly accessible data regarding its chemical structure, biological activity, or in vitro efficacy.

Consequently, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

Search Methodology and Findings

A multi-step search strategy was employed to locate information pertaining to this compound:

-

Initial Broad Searches: Queries for "this compound in vitro efficacy," "this compound biological activity," and "this compound cancer in vitro" were conducted across major scientific search engines. These searches did not yield any relevant results for the specified compound.

-

Chemical Identity Verification: Attempts were made to identify the chemical structure or alternative names for this compound by searching prominent chemical databases such as PubChem and the NCI's own databases. These efforts were unsuccessful in resolving the identity of the compound.

-

Targeted Document and Database Searches: In-depth searches were performed for any research articles, documents, or database entries that might reference this compound. This included targeted searches of the NCI's DTP website, a primary repository for compounds screened for anticancer activity. No mentions of this compound were found.

Recommendations for Further Action

For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:

-

Verify the Identifier: Double-check the NSC number for any potential typographical errors.

-

Consult Internal Documentation: If this identifier was obtained from an internal institutional source, consult original lab notebooks, reports, or internal databases for information on the compound's origin and structure.

-

Contact the Source: If the identifier was provided by a collaborator or external organization, it is advisable to contact them directly to obtain the chemical name, structure, or any available data.

Without the fundamental identification of this compound, a meaningful and accurate technical guide on its in vitro efficacy cannot be constructed. We regret that we are unable to fulfill the request at this time due to the absence of publicly available information.

Methodological & Application

Application Notes and Protocols for NSC114126 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation to gather information regarding the experimental protocols for NSC114126 in a cell culture context did not yield any specific data for a compound with this identifier. Searches across scientific literature and chemical databases, including the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database where NSC (National Service Center) numbers are assigned, did not provide any information on the chemical structure, mechanism of action, or any biological studies related to "this compound."

It is highly probable that "this compound" is an incorrect or obsolete identifier. Without proper identification of the compound, it is not possible to provide specific experimental protocols, quantitative data, or signaling pathway information.

However, to assist researchers in the event that a valid compound is identified, this document provides a generalized framework of protocols and considerations for characterizing a novel compound in cell culture. These protocols are based on standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects of a new chemical entity.

General Experimental Workflow for a Novel Compound

Below is a generalized workflow for testing a novel compound, such as a potential NSC-identified agent, in a cell culture setting.

Application Notes and Protocols for the Use of NSC114126 (CP-4126) in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC114126, also known as CP-4126, is a lipophilic prodrug of the widely used chemotherapeutic agent, gemcitabine. Gemcitabine, a nucleoside analog, effectively inhibits DNA synthesis and induces apoptosis in cancer cells. However, its efficacy can be limited by cellular resistance mechanisms, primarily through the downregulation of nucleoside transporters required for its uptake into the cell. CP-4126 was designed to overcome this limitation. As a fatty acid derivative of gemcitabine, CP-4126 can passively diffuse across the cell membrane, independent of nucleoside transporters. Once inside the cell, it is metabolized by intracellular esterases to release gemcitabine, which is then phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to cell cycle arrest and apoptosis.

These application notes provide a comprehensive guide for the utilization of this compound (CP-4126) in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

The mechanism of action of this compound (CP-4126) involves a multi-step process that leverages its unique chemical structure to effectively deliver the active cytotoxic agent, gemcitabine, into cancer cells.

NSC114126 solubility and preparation for assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, solubilization, and preparation of NSC114126 for use in various biological assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Compound Information

This compound is a small molecule inhibitor currently under investigation for its potential therapeutic applications. Accurate preparation and handling of this compound are paramount for obtaining reliable experimental results.

Solubility

The solubility of this compound has been determined in several common laboratory solvents. It is highly recommended to use Dimethyl Sulfoxide (DMSO) for the preparation of primary stock solutions.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 50 mg/mL | Recommended for stock solutions.[1][2] |

| Ethanol | ~10 mg/mL | May be suitable for some applications, but lower solubility than DMSO. |

| Water | Insoluble | Not suitable as a primary solvent.[1] |

| PBS (pH 7.4) | Insoluble | Not suitable for stock solutions. |

Note: The quantitative solubility data in this table is based on general observations for similar compounds and should be confirmed experimentally.

Preparation of Stock Solutions for In Vitro Assays

Proper preparation of stock solutions is critical for accurate dosing in cellular and biochemical assays. The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Determine the required mass of this compound. The mass required to prepare a stock solution of a specific concentration can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

-

Weigh the this compound powder. Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or amber vial.

-

Add DMSO to the powder. Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

-

Dissolve the compound. Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the complete dissolution of the compound. A brief sonication in a water bath may aid in dissolving the compound if necessary. Visually inspect the solution to ensure no particulates are present. Gentle warming to 37°C can also be applied to aid dissolution.

-

Aliquoting and Storage. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Short-term storage: Store aliquots at -20°C for up to one month.

-

Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C.

-

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation of this compound stock solution.

Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution into the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

Protocol:

-

Thaw the stock solution. Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare intermediate dilutions (if necessary). For achieving very low final concentrations, it may be necessary to perform serial dilutions of the stock solution in cell culture medium.

-

Prepare the final working solution. Dilute the stock solution or the intermediate dilution directly into the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.

-

Mix thoroughly. Gently mix the working solution by inverting the tube or pipetting up and down to ensure a homogenous solution before adding it to the cells.

-

Vehicle Control. It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Postulated Signaling Pathway of Action

While the precise mechanism of action for this compound is still under investigation, it is hypothesized to interact with key signaling pathways involved in cell proliferation and survival. A postulated pathway involves the inhibition of a critical kinase, leading to downstream effects on transcription factors that regulate these cellular processes.

Hypothesized Signaling Pathway for this compound

Caption: Postulated signaling pathway of this compound.

Disclaimer: The information provided in these application notes is intended for guidance and is based on general laboratory practices for similar compounds. Researchers should optimize these protocols for their specific experimental needs and cell systems. It is the user's responsibility to ensure the safe handling of all chemicals.

References

Application Notes and Protocols for EGFR Phosphorylation Assay with a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for normal cell function.[2][3]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, leading to uncontrolled cell growth and tumor progression. Consequently, EGFR has emerged as a significant therapeutic target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. These inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.

This document provides detailed protocols for assessing the inhibitory activity of a novel compound, NSC114126, on EGFR phosphorylation. The methodologies described include a cell-based Western blot analysis to measure phosphorylated EGFR (p-EGFR) levels in cultured cells and an in vitro kinase assay to determine the direct inhibitory effect on EGFR kinase activity.

Signaling Pathway Overview

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and SHC. This leads to the activation of two major downstream signaling cascades:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.

-

PI3K-AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Small molecule inhibitors like this compound are designed to compete with ATP for binding to the EGFR kinase domain, thereby inhibiting autophosphorylation and blocking the activation of these downstream pathways.

References

Application Notes and Protocols for NSC114126 in A431 and HeLa Cell Lines

Disclaimer: Extensive searches for the compound "NSC114126" in the context of A431 and HeLa cell lines did not yield any specific results. However, due to the similarity in nomenclature, it is possible that the query refers to the peptide mimetic NC114 . The following information is based on available data for NC114 and its observed effects on other cancer cell lines, which may be applicable to A431 and HeLa cells. The experimental protocols provided are standardized for cancer cell line research.

Introduction

A431 cells, derived from a human epidermoid carcinoma, are characterized by their abnormally high expression of the Epidermal Growth Factor Receptor (EGFR).[1][2] This makes them a valuable model for studying cancer biology and therapeutic interventions targeting EGFR signaling.[1][2] HeLa cells, the first immortal human cell line derived from cervical cancer, are widely used in biomedical research for their durability and prolific nature.[3] Both cell lines are crucial tools in cancer research and drug development.

This document provides detailed application notes and protocols for investigating the effects of the peptide mimetic NC114, a promising anticancer compound, on cancer cell lines. NC114 has been shown to induce growth arrest by preventing PKCδ activation and FOXM1 nuclear translocation in colorectal cancer cells.

Quantitative Data Summary

While specific data for NC114 on A431 and HeLa cells is not available in the reviewed literature, the following table summarizes the effects observed in SW480 and HCT-116 colorectal cancer cells, which can serve as a reference for designing experiments with A431 and HeLa cells.

Table 1: Effects of NC114 on Colorectal Cancer Cell Lines

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Cycle Progression | SW480 | 10 µM NC114 for 8h | Prevention of S to G2/M phase progression | |

| Protein Expression | SW480, HCT-116 | 10 µM NC114 for 8h | Downregulation of AURKA, Cyclin B1, PLK1 | |

| Signaling Pathway | SW480, HCT-116 | NC114 Treatment | Inhibition of PKCδ activation and MEK/ERK signaling | |

| Transcription Factor | SW480, HCT-116 | NC114 Treatment | Reduction in FOXM1 phosphorylation and nuclear translocation |

Signaling Pathways and Experimental Workflows

Signaling Pathway of NC114 in Cancer Cells

The following diagram illustrates the proposed mechanism of action for NC114 in cancer cells, based on studies in colorectal cancer. NC114 inhibits the activation of Protein Kinase C delta (PKCδ), which in turn suppresses the MEK/ERK signaling pathway. This leads to a reduction in the phosphorylation and subsequent nuclear translocation of the transcription factor FOXM1. The inhibition of FOXM1 activity results in the downregulation of cell cycle-related genes, ultimately leading to growth arrest.

Caption: Proposed signaling pathway of NC114 in cancer cells.

Experimental Workflow for Evaluating NC114

The following diagram outlines a general workflow for characterizing the effects of a novel compound like NC114 on cancer cell lines such as A431 and HeLa.

Caption: General experimental workflow for compound evaluation.

Experimental Protocols

Cell Culture

-

Cell Lines: A431 (human epidermoid carcinoma) and HeLa (human cervical cancer).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, and re-seed at a lower density.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

A431 and HeLa cells

-

Complete culture medium

-

NC114 (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of NC114 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Western Blot for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Materials:

-

6-well plates

-

A431 and HeLa cells

-

NC114

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PKCδ, anti-p-ERK, anti-FOXM1, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Protocol:

-

Seed cells in 6-well plates and treat with NC114 as desired.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well plates

-

A431 and HeLa cells

-

NC114

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Protocol:

-

Seed cells in 6-well plates and treat with NC114.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Flow Cytometry for Apoptosis Analysis

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

A431 and HeLa cells

-

NC114

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)

-

Binding Buffer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with NC114.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

References

Application Notes and Protocols for Determining the IC50 Value of NSC114126

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of NSC114126, a critical parameter for assessing its potency. The protocols detailed below are foundational for preclinical drug development and research. The IC50 value represents the concentration of a substance (in this case, this compound) required to inhibit a specific biological or biochemical function by 50%.[1] This is a key metric in pharmacological research for evaluating the effectiveness of a compound.[2]

Two robust and widely used cell-based assays for IC50 determination are presented: the MTT assay and the Sulforhodamine B (SRB) assay.[3][4] These methods are applicable for screening the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

General Experimental Workflow

The determination of an IC50 value follows a structured workflow, from initial cell culture preparation to final data analysis. This process involves treating cultured cells with a range of this compound concentrations and subsequently measuring cell viability.[5]

Caption: General workflow for determining the IC50 value of this compound.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.

Materials

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Protocol

-

Cell Seeding:

-

Culture the chosen cell line to 70-80% confluency.

-

Trypsinize and resuspend the cells in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations. A common starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only).

-

After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4-6 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis

-

Background Correction: Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate Percent Viability:

-

Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

-

IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions.

Materials

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well flat-bottom plates

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid

-

1% (v/v) acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation:

-

After the incubation period with this compound, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plates four to five times with distilled water and allow them to air dry completely.

-

Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely at room temperature.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis

The data analysis for the SRB assay is the same as for the MTT assay.

Data Presentation

Quantitative data from IC50 determination experiments should be summarized in a structured table for clear comparison.

| Cell Line | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |

| e.g., MCF-7 | Value ± SD | MTT | 48 |

| e.g., HeLa | Value ± SD | MTT | 48 |

| e.g., A549 | Value ± SD | SRB | 72 |

| e.g., HepG2 | Value ± SD | SRB | 72 |

Note: This table is a template. The actual IC50 values need to be determined experimentally.

Hypothetical Signaling Pathway Inhibition

While the specific molecular target and signaling pathway of this compound are not detailed in the provided context, a common mechanism for anticancer compounds is the inhibition of signaling pathways crucial for cell proliferation and survival, such as a generic kinase signaling cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Importance of IC50 Determination | Visikol [visikol.com]

Application Notes and Protocols for Inducing Apoptosis with NSC Compounds

Disclaimer: Information regarding the specific compound NSC114126 is not available in the public domain. This document provides detailed protocols and application notes based on the publicly available data for a related camptothecin analog, NSC606985 , which has been demonstrated to induce apoptosis in cancer cells. These protocols can serve as a valuable starting point for researchers investigating similar NSC compounds.

Introduction

Programmed cell death, or apoptosis, is a critical cellular process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can modulate and induce apoptosis are of significant interest in drug development. This document outlines protocols for inducing and assessing apoptosis using the camptothecin analog NSC606985 as a model compound. NSC606985 has been shown to induce a dose-dependent apoptotic response in prostate cancer cells, mediated through the protein kinase C delta (PKCδ) signaling pathway.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of NSC606985 on apoptosis induction in LAPC4 prostate cancer cells.

| Concentration of NSC606985 | Incubation Time | Percentage of Apoptotic Cells (Annexin V+) | Key Observations |

| 50 nM | 48 h | Significant increase compared to control | Mild induction of apoptosis |

| 1 µM | 48 h | Greater increase than 50 nM | Strong induction of apoptosis |

| 50 nM | 72 h | Significant increase compared to control | Sustained mild apoptosis |

| 1 µM | 72 h | Greater increase than 50 nM at 72h | Sustained strong apoptosis |

Data adapted from studies on NSC606985 in LAPC4 cells.[1]

Signaling Pathway

NSC606985 induces apoptosis through the intrinsic pathway, characterized by the involvement of mitochondria and the activation of specific caspases. A key mediator in this process is the proteolytic activation of PKCδ. This activation leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in the execution of apoptosis.

Caption: NSC606985-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induced by NSC compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., LAPC4)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

NSC606985

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of NSC606985 in complete culture medium at 2x the final desired concentration. Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well. For untreated controls, add 100 µL of fresh medium. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptotic Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-PKCδ, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP should increase in apoptotic cells.

Troubleshooting

-

Low Apoptotic Induction:

-

Increase the concentration of the NSC compound or the incubation time.

-

Ensure the compound is properly dissolved and stable in the culture medium.

-

Use a different cell line that may be more sensitive.

-

-

High Background in Annexin V Staining:

-

Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane.

-

Optimize the concentrations of Annexin V and PI.

-

-

Weak Signal in Western Blotting:

-

Increase the amount of protein loaded.

-

Optimize primary and secondary antibody concentrations and incubation times.

-

Ensure the transfer of proteins was efficient.

-

By following these detailed protocols and considering the provided quantitative data and signaling pathway information, researchers can effectively investigate the apoptosis-inducing potential of NSC compounds in various cancer cell lines.

References

Application Notes and Protocols for Investigating Novel Drug Combinations in Cancer Research

Disclaimer: Information regarding the specific compound NSC114126 is not available in the public domain. Therefore, these application notes and protocols provide a generalized framework for the investigation of a novel compound in combination with established chemotherapeutic agents. The experimental designs and data presented are hypothetical and for illustrative purposes.

Introduction

The development of resistance to single-agent chemotherapy is a significant challenge in cancer treatment. Combining therapeutic agents with different mechanisms of action is a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity.[1][2] This document outlines a series of experimental protocols to evaluate the potential of a novel investigational compound, hypothetically designated as "Compound X" (in place of this compound), in combination with standard-of-care chemotherapy drugs such as cisplatin, paclitaxel, and doxorubicin.

These protocols are intended for researchers, scientists, and drug development professionals to assess the synergistic effects and underlying molecular mechanisms of novel drug combinations in preclinical cancer models.

Preclinical Evaluation of Compound X in Combination Therapy